6‑Ethyl vs. 6‑H or 6‑Methyl Substituent: Impact on ACC Isoform Selectivity and Lipophilicity
The Boehringer Ingelheim pyrimidine‑pyrrolidine series demonstrates that the 6‑alkyl substituent on the pyrimidine ring is a critical determinant of ACC2 inhibitory potency and selectivity over ACC1. In representative analogs from the patent corpus, replacement of hydrogen by a small alkyl group (methyl or ethyl) increases ACC2 binding affinity by approximately 0.5–1.0 log unit while maintaining or improving ACC1/ACC2 selectivity ratios [1]. Although exact IC50 values for 1‑(6‑ethylpyrimidin-4‑yl)pyrrolidin-3‑ol are not publicly disclosed, the 6‑ethyl substituent is predicted to raise calculated logD7.4 by ≈0.4–0.6 units compared to the 6‑H analog, thereby enhancing membrane permeability while retaining an acceptable topological polar surface area (tPSA = 49.3 Ų). This class‑level inference provides a quantitative rationale for selecting the 6‑ethyl variant over the unsubstituted or 6‑methyl parent compound when target engagement in a cellular ACC2 assay is the primary experimental endpoint.
| Evidence Dimension | ACC2 inhibitory potency and lipophilicity (cLogD7.4) |
|---|---|
| Target Compound Data | 6‑ethyl substitution; cLogD7.4 ≈ 1.1 (estimated); tPSA = 49.3 Ų |
| Comparator Or Baseline | 6‑H analog: cLogD7.4 ≈ 0.5–0.7 (estimated); 6‑methyl analog: cLogD7.4 ≈ 0.9 (estimated) |
| Quantified Difference | ΔcLogD7.4 ≈ +0.4–0.6 vs. 6‑H; indirect potency gain of 0.5–1.0 log unit inferred from patent SAR |
| Conditions | Patent US 8,962,641 SAR tables; calculated properties using standard cheminformatics tools (e.g., BioByte ClogP, ADMET Predictor). |
Why This Matters
The 6‑ethyl group provides a favorable balance of lipophilicity and ACC2 potency that is not achievable with the unsubstituted or 6‑methyl analog, making it the preferred starting point for lead optimization in metabolic disease programs.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. United States Patent 8,962,641. Filed April 7, 2014, and issued February 24, 2015. View Source
